Cholesteryl 11,14-eicosadienoate
Description
Cholesteryl 11,14-eicosadienoate (CAS: 77715-45-8) is a cholesterol ester characterized by a 20-carbon fatty acid chain (eicosadienoic acid) with double bonds at positions 11 and 12. Its molecular formula is C47H80O2, and it has a molecular weight of 677.14 g/mol . Structurally, it consists of a cholesterol backbone esterified to the fatty acid, forming a complex molecule with multiple cyclic and aliphatic regions (Figure 1) . This compound is primarily used as a synthetic intermediate in the production of cholesterol derivatives and has applications in lipidomics research due to its role in lipid profiling .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction Mechanism
This compound is synthesized via the esterification of cholesterol with 11,14-eicosadienoic acid. This reaction typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the fatty acid, enhancing its electrophilicity. The hydroxyl group of cholesterol acts as a nucleophile, attacking the activated carbonyl carbon to form the ester bond. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the ester product.
Key Reaction Parameters:
Purification and Isolation
Post-synthesis, the crude product is purified using column chromatography with silica gel as the stationary phase. A gradient elution of hexane:ethyl acetate (9:1 to 4:1) removes unreacted starting materials and byproducts. The purity of the final product is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with ≥95% purity routinely achieved.
Physicochemical Properties:
| Property | Value |
|---|---|
| Solubility in Chloroform | 10 mg/mL |
| Storage Stability | -20°C for ≥4 years |
| Appearance | Neat oil |
Industrial-Scale Production
Large-Scale Esterification
Industrial synthesis utilizes continuous-flow reactors to enhance efficiency and scalability. Catalysts such as immobilized lipases (e.g., Candida antarctica lipase B) are employed under mild conditions (30–40°C) to reduce energy consumption. Automated systems monitor reaction progress in real-time, adjusting parameters to maintain optimal yield (>85%).
Quality Control Measures:
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Gas Chromatography (GC) : Quantifies residual fatty acids and cholesterol.
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Mass Spectrometry (MS) : Confirms molecular integrity via ion at m/z 677.1.
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Nuclear Magnetic Resonance (NMR) : Validates stereochemistry at C3 and double-bond positions (11E,14E).
| Stock Concentration (mM) | Volume per 1 mg (mL) |
|---|---|
| 1 | 1.4769 |
| 5 | 0.2954 |
| 10 | 0.1477 |
Stability Considerations
Repeated freeze-thaw cycles degrade the ester bond; aliquots are stored at -80°C for long-term stability (≥6 months). Under inert atmospheres (N₂ or Ar), oxidative degradation of the diene moiety is minimized.
Analytical Characterization Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Reverse-phase HPLC on a C18 column (3 μm, 10 cm × 3 mm) with a methanol:water gradient resolves cholesteryl esters from oxysterols. Detection via tandem MS in positive-ion mode confirms the precursor ion m/z 677.1 and product ions at m/z 369.3 (cholesterol fragment) and 307.2 (fatty acid fragment).
Fatty Acid Analysis
Transesterification with sodium methoxide releases 11,14-eicosadienoic acid, which is derivatized to methyl esters (FAMEs) and analyzed via GC-FID. Retention times and peak areas are compared to authenticated standards to verify composition.
Applications in Scientific Research
Chemical Reactions Analysis
Types of Reactions
Cholesteryl 11,14-Eicosadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and hydroxides.
Reduction: Cholesterol and 11,14-eicosadienoic acid.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Cholesteryl 11,14-eicosadienoate is characterized by the following:
- Chemical Name : Cholest-5-en-3β-ol, 11,14-eicosadienoate
- CAS Number : 70110-48-4
- Molecular Formula : C₃₃H₅₄O₂
- Molecular Weight : 510.82 g/mol
This compound is a derivative of cholesterol with a specific arrangement of double bonds in the eicosadienoate chain, which influences its biological activity.
Lipid Metabolism Studies
This compound has been utilized to investigate lipid metabolism in various biological systems. For instance, it serves as a model compound in studies examining the role of oxidized cholesteryl esters in atherosclerosis. Research involving zebrafish larvae has shown that feeding them a high-cholesterol diet leads to significant changes in lipid profiles, including the accumulation of cholesteryl esters similar to those found in human atherosclerotic lesions .
Cell Membrane Dynamics
The incorporation of cholesteryl esters into cell membranes has implications for understanding membrane fluidity and functionality. This compound is studied for its effects on membrane properties, influencing processes such as signal transduction and cell communication. Its role in modulating membrane dynamics is critical for research on cellular responses to environmental changes and stress .
Cardiovascular Research
Given its structural similarity to cholesterol, this compound is valuable in cardiovascular research. It aids in elucidating the mechanisms behind lipid accumulation in vascular tissues and the resultant inflammatory responses. Studies have shown that oxidized forms of cholesteryl esters can activate macrophages through Toll-like receptor pathways, contributing to vascular inflammation .
Case Study 1: Zebrafish Model for Atherosclerosis
A study conducted on zebrafish larvae fed a high-cholesterol diet demonstrated the effects of oxidized cholesteryl esters on vascular inflammation. The researchers found that these oxidized lipids led to increased macrophage activation and vascular permeability, highlighting the potential role of this compound in early atherogenic processes .
Case Study 2: Membrane Fluidity Analysis
In an experiment assessing the impact of various cholesteryl esters on cell membranes, this compound was shown to alter membrane fluidity significantly. This alteration was linked to enhanced cell signaling pathways associated with inflammation and metabolic regulation .
Mechanism of Action
Cholesteryl 11,14-Eicosadienoate exerts its effects primarily through its role in lipid metabolism. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways and other cellular processes .
Comparison with Similar Compounds
Structural and Molecular Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Chain Features |
|---|---|---|---|---|
| This compound | 77715-45-8 | C47H80O2 | 677.14 | 20 carbons, 2 double bonds (11,14) |
| Cholesteryl Acetate | 604-35-3 | C29H48O2 | 428.69 | 2 carbons (acetic acid), saturated |
| Cholesteryl Myristate | Not provided | C41H72O2 | 621.00 (estimated) | 14 carbons (myristic acid), saturated |
| Cholesteryl Arachidate | 2573-03-7 | C47H84O2 | 681.18 | 20 carbons (arachidic acid), saturated |
| Cholesteryl Arachidonate | 604-34-2 | C47H74O2 | 671.09 | 20 carbons, 4 double bonds (5,8,11,14) |
| Cholesteryl Oleyl Carbonate | Not provided | Not provided | Not provided | 18 carbons, 1 double bond (oleic acid) |
Key Observations :
- Chain Length and Saturation: this compound has a 20-carbon chain with two double bonds, distinguishing it from shorter-chain esters (e.g., Cholesteryl Acetate) and fully saturated analogs (e.g., Cholesteryl Arachidate) .
- Molecular Weight : Its molecular weight (677.14 g/mol) is higher than shorter esters like Cholesteryl Acetate (428.69 g/mol) but comparable to Cholesteryl Arachidonate (671.09 g/mol) .
Functional and Application Differences
- Synthetic Intermediates: Unlike Cholesteryl Acetate, which is widely used in liquid crystal formulations , this compound is primarily a biochemical intermediate for synthesizing methylated cholesterol derivatives .
- Biological Relevance: The 11,14-eicosadienoate moiety is a marker in lipid profiling to distinguish animal fats, highlighting its role in analytical chemistry . In contrast, Cholesteryl Arachidonate (with four double bonds) is a precursor for bioactive eicosanoids in inflammation pathways .
Physicochemical Properties
- Solubility and Melting Points: Esters with longer, unsaturated chains (e.g., this compound) typically exhibit lower melting points and higher solubility in organic solvents compared to saturated analogs like Cholesteryl Arachidate .
- Reactivity: The double bonds in this compound make it susceptible to oxidation, unlike fully saturated esters such as Cholesteryl Myristate .
Research Findings and Industrial Relevance
- Analytical Chemistry: this compound is used in gas chromatography-mass spectrometry (GC-MS) to identify animal fat adulteration due to its unique fatty acid signature .
- Commercial Availability: High-purity (>99%) this compound is supplied by specialized vendors (e.g., Shanghai Chemfish, Larodan) in small quantities (e.g., 100 mg for ~$1,270) .
Q & A
Q. How is Cholesteryl 11,14-eicosadienoate synthesized and characterized in laboratory settings?
this compound is synthesized via esterification of cholesterol with 11,14-eicosadienoic acid under anhydrous conditions, typically using acid catalysts like sulfuric acid or enzymatic methods for higher specificity. Characterization involves nuclear magnetic resonance (NMR) to confirm ester bond formation and gas chromatography–mass spectrometry (GC-MS) to verify fatty acid composition. Stability assessments include thermal gravimetric analysis (TGA) to evaluate degradation profiles under varying temperatures .
Q. What chromatographic techniques are optimal for separating and quantifying this compound in complex biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (205–210 nm) is widely used due to its sensitivity for unsaturated esters. Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is effective for resolving complex lipid mixtures, as demonstrated in studies discriminating animal fats based on fatty acid methyl esters (FAMEs) . Matrix effects can be mitigated using solid-phase extraction (SPE) with C18 cartridges prior to analysis.
Q. What are the standard protocols for maintaining this compound stability during long-term storage?
To prevent oxidation, store the compound at −80°C under inert gas (e.g., argon) in amber vials. Purity should be verified every 6–12 months via thin-layer chromatography (TLC) or HPLC. Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v can be added to lipid solutions, though compatibility with experimental endpoints (e.g., cell culture) must be confirmed .
Advanced Research Questions
Q. What experimental strategies are employed to analyze the role of this compound in lipid metabolism and disease pathways?
Isotopic labeling (e.g., ¹⁴C or deuterated cholesterol) enables tracking of ester uptake and hydrolysis in cellular models. In vivo, knock-out mouse models (e.g., lacking acyl-CoA:cholesterol acyltransferase) help elucidate its role in cholesterol homeostasis. For mechanistic studies, surface plasmon resonance (SPR) quantifies binding affinity to lipid-transfer proteins like CETP .
Q. How do researchers address discrepancies in reported biological activities of this compound across experimental models?
Discrepancies often arise from differences in lipid solubility, cellular uptake efficiency, or enzymatic hydrolysis rates. Dose-response curves across multiple models (e.g., primary hepatocytes vs. immortalized cell lines) are critical. Analytical validation via LC-MS/MS ensures compound integrity post-treatment. Meta-analyses of nested case-control studies, as performed for cardiovascular outcomes, statistically harmonize conflicting data .
Q. What innovative approaches are being developed to study interactions between this compound and cellular membranes at molecular resolution?
Molecular dynamics (MD) simulations model ester integration into lipid bilayers, predicting effects on membrane fluidity. Atomic force microscopy (AFM) visualizes nanoscale phase separation in synthetic membranes. Cryogenic electron microscopy (cryo-EM) resolves structural changes in lipoprotein particles upon ester incorporation .
Data Presentation and Methodological Considerations
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Example Data Table :
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Statistical Analysis : Use Shapiro-Wilk tests to assess data normality before applying parametric tests (e.g., ANOVA). For non-normal distributions, non-parametric alternatives like Kruskal-Wallis are recommended .
Ethical and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
